molecular formula C11H10ClNO2 B8421425 6-Chloro-1-ethyl-1H-indole-3-carboxylic acid

6-Chloro-1-ethyl-1H-indole-3-carboxylic acid

Cat. No. B8421425
M. Wt: 223.65 g/mol
InChI Key: ICZPGZWFGGWUAD-UHFFFAOYSA-N
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Patent
US06881844B2

Procedure details

A mixture of 1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoro-ethanone (300 mg, 1.21 mmol), potassium carbonate (419 mg, 3.03 mmol), and iodoethane (0.14 mL, 1.82 mmol) in N,N-dimethylformamide (4 mL) in a sealed reaction vessel was heated at 60° C. for 16 h. At this time, the reaction was cooled to 25° C. and partitioned between water (30 mL) and ethyl acetate (30 mL). This mixture was treated with a 1N aqueous hydrochloric acid solution (6 mL), shaken, and separated. The organic layer was concentrated in vacuo to afford a yellow solid. The resulting solid was then treated with a 20% aqueous sodium hydroxide solution (7 mL) and was heated at 115° C. for 24 h. At this time, the reaction was cooled to 25° C. and was partitioned between water (75 mL) and ethyl acetate (75 mL). This solution was treated with a 1N aqueous hydrochloric acid solution (25 mL), shaken, and separated. The organic layer was washed with a saturated aqueous sodium chloride solution (1×50 ml), dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 6-chloro-1-ethyl-1H-indole-3-carboxylic acid (250 mg, 92%) as a pale yellow solid: mp 225-227° C.; EI-HRMS m/e calcd for C11H10ClNO2 (M+) 223.0400, found 223.0400.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=[O:16])C(F)(F)F)=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:24][CH3:25].[OH-:26].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:16])=[O:26])=[CH:7][N:8]2[CH2:24][CH3:25])=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CNC2=C1)C(C(F)(F)F)=O
Name
Quantity
419 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.14 mL
Type
reactant
Smiles
ICC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a sealed reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
partitioned between water (30 mL) and ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
This mixture was treated with a 1N aqueous hydrochloric acid solution (6 mL)
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 115° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
was partitioned between water (75 mL) and ethyl acetate (75 mL)
ADDITION
Type
ADDITION
Details
This solution was treated with a 1N aqueous hydrochloric acid solution (25 mL)
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CN(C2=C1)CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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